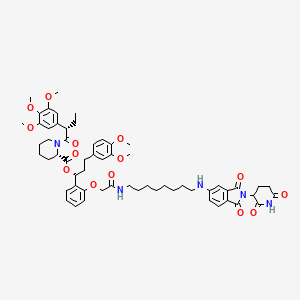
(1R)-3-(3,4-dimethoxyphenyl)-1-(2-(2-((8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dTAG-47 is a heterobifunctional small molecule degrader designed to target mutant FKBP12 F36V fusion proteins. This compound is part of the degradation tag (dTAG) system, which is a versatile approach for targeted protein degradation. The dTAG system allows for the rapid, reversible, and selective degradation of proteins of interest, making it a valuable tool in scientific research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dTAG-47 involves conjugating a cereblon-binding ligand (thalidomide) to a ligand selective for the F36V single-point mutated FKBP12 (ortho-AP1867) via various chemical linkers . The reaction conditions typically involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes such as chromatography.
Industrial Production Methods
While specific industrial production methods for dTAG-47 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent product quality, and implementing rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
dTAG-47 primarily undergoes substitution reactions during its synthesis. The compound itself is designed to induce polyubiquitination and subsequent proteasomal degradation of target proteins .
Common Reagents and Conditions
Reagents: Thalidomide, ortho-AP1867, various chemical linkers.
Conditions: Standard organic synthesis conditions, including protection and deprotection steps, coupling reactions, and purification processes.
Major Products Formed
The major product formed from the reactions involving dTAG-47 is the heterobifunctional degrader itself, which is capable of selectively degrading FKBP12 F36V fusion proteins .
Scientific Research Applications
dTAG-47 has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying protein degradation pathways and validating targets for drug development.
Biology: Employed in cell-based assays to investigate the effects of rapid and selective protein degradation.
Industry: Utilized in the development of new therapeutic strategies and validation of drug targets.
Mechanism of Action
dTAG-47 functions by forming a ternary complex between the FKBP12 F36V fusion protein and the ubiquitin proteasome machinery through binding with cereblon . This interaction leads to the polyubiquitination and subsequent proteasomal degradation of the target protein. The process is rapid, reversible, and highly selective, allowing for precise control over protein levels in cells .
Comparison with Similar Compounds
Similar Compounds
dTAG-13: Another degrader in the dTAG system, known for its immediate action and potent ligand performance.
Uniqueness of dTAG-47
dTAG-47 is unique due to its specific targeting of FKBP12 F36V fusion proteins and its ability to induce rapid and selective degradation of these proteins in both in vitro and in vivo settings . This makes it a valuable tool for researchers looking to study protein function and validate drug targets with high precision.
Properties
Molecular Formula |
C59H73N5O14 |
|---|---|
Molecular Weight |
1076.2 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C59H73N5O14/c1-7-40(38-33-50(74-4)54(76-6)51(34-38)75-5)56(68)63-31-17-14-19-45(63)59(71)78-47(26-21-37-22-27-48(72-2)49(32-37)73-3)42-18-12-13-20-46(42)77-36-53(66)61-30-16-11-9-8-10-15-29-60-39-23-24-41-43(35-39)58(70)64(57(41)69)44-25-28-52(65)62-55(44)67/h12-13,18,20,22-24,27,32-35,40,44-45,47,60H,7-11,14-17,19,21,25-26,28-31,36H2,1-6H3,(H,61,66)(H,62,65,67)/t40-,44?,45-,47+/m0/s1 |
InChI Key |
OQXAQHQPOQLCAE-ODPQSFPTSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















